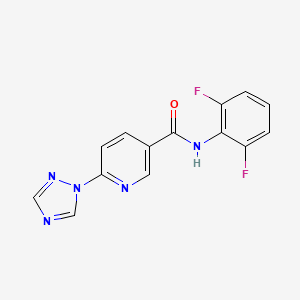

N-(2,6-difluorophenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide

Description

Properties

IUPAC Name |

N-(2,6-difluorophenyl)-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F2N5O/c15-10-2-1-3-11(16)13(10)20-14(22)9-4-5-12(18-6-9)21-8-17-7-19-21/h1-8H,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFOPKOLLKRHDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=O)C2=CN=C(C=C2)N3C=NC=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.

Attachment of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with a nucleophile.

Coupling with Nicotinamide: The final step involves coupling the triazole and difluorophenyl intermediates with nicotinamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of N-(2,6-difluorophenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide against various bacterial strains. For instance:

- Antibacterial Activity : The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. In particular, it showed higher Minimum Inhibitory Concentration (MIC) values than standard antibiotics like gentamicin against Escherichia coli and Staphylococcus aureus .

Anticancer Potential

The triazole moiety has been linked to improved anticancer properties. Research indicates that derivatives of this compound can inhibit cancer cell proliferation effectively. For example:

- Cell Lines Tested : Studies involving HeLa (cervical cancer), CEM (human T-lymphocyte), and L1210 (murine leukemia) cells revealed that compounds with the triazole structure exhibit lower IC50 values compared to their amide counterparts . This suggests enhanced potency in targeting cancer cells.

Case Study 1: Antimicrobial Screening

A recent study screened various derivatives of this compound against common pathogens. The results indicated that certain modifications to the triazole ring significantly increased antibacterial activity, with MIC values dropping below 16 µg/mL for some derivatives .

Case Study 2: Cancer Cell Line Evaluation

In vitro studies demonstrated that the compound's derivatives were effective against multiple cancer cell lines. Notably, one derivative showed an IC50 value of 9.6 µM in HMEC-1 endothelial cells, indicating a potential therapeutic window for further development .

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The triazole ring and difluorophenyl group play crucial roles in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Compounds Compared :

N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl) acetamide (6 m)

- Core Structure : Acetamide (vs. nicotinamide in the target compound).

- Triazole Type : 1,2,3-triazol-1-yl (vs. 1,2,4-triazol-1-yl).

- Substituents : 4-Chlorophenyl and naphthoxy groups.

- Key Data : HRMS [M + H]+: 393.1112; IR confirms C=O (1678 cm⁻¹) and C–Cl (785 cm⁻¹) stretches.

- Core Structure : Bis-triazole fluconazole backbone.

- Triazole Type : 1,2,4-triazole.

- Substituents : Difluorophenyl and hydroxyl groups.

- Key Data : Clinically significant resistance in Candida albicans due to efflux pumps and CYP51 mutations.

Benzothiazole Derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide)

- Core Structure : Benzothiazole (vs. nicotinamide).

- Substituents : Trifluoromethyl, methoxy, or phenyl groups.

- Key Data : Patent claims suggest broad therapeutic applications, though specific targets are unspecified.

Structural Comparison Table :

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The target compound’s difluorophenyl group likely increases logP compared to non-fluorinated analogs, improving membrane permeability.

- Solubility : The nicotinamide core may enhance aqueous solubility relative to benzothiazole derivatives.

Biological Activity

N-(2,6-Difluorophenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide (CAS No. 672951-18-7) is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, including antifungal and anticancer activities, as well as its mechanism of action and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C14H9F2N5O, with a molecular weight of 301.25 g/mol. This compound features a difluorophenyl group and a triazole moiety attached to a nicotinamide backbone, which is significant for its biological activity.

Antifungal Activity

Research has indicated that compounds containing the triazole ring exhibit notable antifungal properties. For instance, studies have shown that derivatives of triazole can inhibit the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. This inhibition leads to the disruption of fungal cell membrane integrity.

Key Findings

- In vitro Studies : this compound demonstrated antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) comparable to established antifungals like fluconazole .

- Mechanism : The compound's mechanism involves binding to CYP51, thereby preventing ergosterol synthesis and leading to cell death in susceptible fungi .

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Triazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines.

Case Studies

- Cell Line Testing : In vitro tests on cancer cell lines such as HT-29 (colorectal cancer) and TK-10 (renal cancer) revealed that this compound exhibited moderate cytotoxicity. The results indicated an EC50 value indicating effective concentration for inducing cell death .

- Selectivity : The selectivity index was favorable when compared to non-cancerous cells, suggesting a potential for targeted therapy .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives can be significantly influenced by structural modifications. The introduction of electron-withdrawing groups like fluorine enhances the lipophilicity and bioavailability of the compounds.

SAR Insights

- Fluorination : The presence of difluorophenyl increases the potency of the compound against both fungal and cancer cells due to improved binding affinity to target enzymes .

- Triazole Ring Modifications : Variations in the triazole ring structure can lead to different biological outcomes; thus, systematic studies are ongoing to optimize these derivatives for enhanced efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are validated for producing N-(2,6-difluorophenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide, and how are intermediates characterized?

- Methodological Answer : A two-step synthesis is commonly employed:

Amide Coupling : React 6-chloronicotinoyl chloride with 2,6-difluoroaniline in dichloromethane under basic conditions (e.g., triethylamine) at 0–5°C.

Triazole Introduction : Substitute the chloride at the 6-position with 1H-1,2,4-triazole via nucleophilic aromatic substitution using K₂CO₃ in DMF at 80°C.

- Characterization : Intermediates are analyzed via ¹H-NMR (e.g., aromatic protons at δ 8.5–9.0 ppm, NH signal at δ 10.5 ppm), IR (amide C=O stretch at ~1670 cm⁻¹), and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. Which spectroscopic techniques are essential for structural confirmation, and what diagnostic signals should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C-NMR : Aromatic protons (δ 7.5–9.0 ppm) confirm substitution patterns; triazole protons appear as sharp singlets (δ 8.2–8.5 ppm).

- IR Spectroscopy : Key peaks include amide C=O (1665–1680 cm⁻¹) and NH stretches (3300 cm⁻¹).

- Mass Spectrometry : ESI-MS provides molecular ion validation (e.g., [M+H]⁺ at m/z 345.3) and fragmentation patterns .

Q. What physicochemical properties (e.g., solubility, melting point) are critical for experimental design?

- Methodological Answer :

- Melting Point : Determined via differential scanning calorimetry (DSC); analogs with similar structures show melting points between 193–252°C .

- Solubility : Assessed via shake-flask method in PBS (pH 7.4) and DMSO. Conflicting solubility data can arise from polymorphic forms, necessitating X-ray powder diffraction (XRPD) analysis .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Standardized Assays : Use CLSI guidelines for antifungal activity (e.g., M27 microdilution) with defined inoculum sizes (1–5 × 10³ CFU/mL).

- Data Normalization : Include positive controls (e.g., fluconazole) and normalize activity to cell viability assays (MTT/XTT) to control for cytotoxicity .

Q. What strategies identify degradation products under accelerated stability conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B).

- Analytical Workflow : Use UPLC-PDA-MS/MS with a C18 column (0.1% formic acid gradient) to detect hydrolyzed amide derivatives (e.g., nicotinic acid analogs) and triazole oxidation products .

Q. Which computational approaches predict CYP450 inhibition potential, and how are results validated experimentally?

- Methodological Answer :

- In Silico Modeling : Perform molecular docking (AutoDock Vina) against CYP51 (PDB: 1EA1) to assess triazole coordination to the heme iron.

- Validation : Measure NADPH depletion at 340 nm in recombinant CYP51 assays or quantify ergosterol via GC-MS in Candida albicans cultures .

Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?

- Methodological Answer :

- LogP Optimization : Modify substituents on the triazole or difluorophenyl groups; measure partition coefficients via HPLC (C18 column, isocratic methanol/water).

- Metabolic Stability : Use liver microsome assays (human/rat) with LC-MS quantification of parent compound depletion over 60 minutes .

Q. What experimental designs reconcile conflicting cytotoxicity data in different cell lines?

- Methodological Answer :

- Dose-Response Curves : Test concentrations from 0.1–100 µM in triplicate (72-hour exposure) across multiple lines (e.g., HepG2, HEK293).

- Mechanistic Studies : Combine RNA-seq with pathway analysis (KEGG/GO) to identify cell-specific targets (e.g., apoptosis vs. oxidative stress pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.